2-Amino-6-bromo-3-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromo-3-methyl-4H-chromen-4-one is a heterocyclic compound that belongs to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-methyl-4H-chromen-4-one typically involves the reaction of 6-bromo-3-methyl-4H-chromen-4-one with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or Grignard reagents are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Hydroxyl, alkyl, or aryl derivatives.
Scientific Research Applications
2-Amino-6-bromo-3-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-methyl-4H-chromen-4-one
- 2-Amino-4H-chromen-4-one
- 3-Bromo-6-methyl-4H-chromen-4-one
Uniqueness
2-Amino-6-bromo-3-methyl-4H-chromen-4-one is unique due to the presence of both amino and bromo substituents on the chromenone core. This dual functionality allows for a wide range of chemical modifications and enhances its biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H8BrNO2 |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-amino-6-bromo-3-methylchromen-4-one |
InChI |
InChI=1S/C10H8BrNO2/c1-5-9(13)7-4-6(11)2-3-8(7)14-10(5)12/h2-4H,12H2,1H3 |
InChI Key |
DUHBKSFYYFMRAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.